4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine
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Overview
Description
4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine is a complex organic compound with the molecular formula C20H25N3 and a molecular weight of 307.43 g/mol . This compound features a unique structure that includes a piperazine ring attached to a dibenzoannulene system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves multiple steps. One common method starts with the preparation of the dibenzoannulene core, which can be synthesized through a series of cyclization reactions involving aromatic aldehydes and ketones . The piperazine ring is then introduced through nucleophilic substitution reactions, typically using piperazine and appropriate halogenated intermediates . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with active sites, while the dibenzoannulene system can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(5,6,7,12-Tetrahydrodibenzoa,dannulen-12-yl)piperazin-1-amine include:
5,6,7,12-Tetrahydrodibenzo[a,d]cyclooctene: Shares the dibenzoannulene core but lacks the piperazine ring.
5,6,11,12-Tetrahydrodibenzo[b,f][1,4]diazocine: Contains a similar ring system but with different substituents.
6-substituted 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctenes: Variants with different substituents on the dibenzoannulene core. The uniqueness of 4-(5,6,7,12-Tetrahydrodibenzoannulen-12-yl)piperazin-1-amine lies in its combination of the piperazine ring and the dibenzoannulene system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N3 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(2-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaenyl)piperazin-1-amine |
InChI |
InChI=1S/C20H25N3/c21-23-14-12-22(13-15-23)20-18-10-3-1-6-16(18)8-5-9-17-7-2-4-11-19(17)20/h1-4,6-7,10-11,20H,5,8-9,12-15,21H2 |
InChI Key |
RWWGKHDGPQIAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C3C1)N4CCN(CC4)N |
Origin of Product |
United States |
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